7-Bromochroman-3-one
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Overview
Description
7-Bromochroman-3-one, also known as 2H-chromen-2-one, is a heterocyclic organic compound that belongs to the class of flavonoids. It is a fusion of a benzene nucleus with a dihydropyran .
Synthesis Analysis
7-Bromochroman-3-one can be synthesized through a two-stage process . The first stage involves the reaction of 7-bromo-2H-chromene-3-carboxylic acid with diphenyl phosphoryl azide and triethylamine in toluene at 85℃ for 12 hours. The second stage involves the addition of hydrogen chloride in water and toluene for 2 hours under reflux conditions .
Molecular Structure Analysis
The molecular formula of 7-Bromochroman-3-one is C9H7BrO2 . Its average mass is 227.055 Da and its monoisotopic mass is 225.962936 Da .
Physical And Chemical Properties Analysis
7-Bromochroman-3-one is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 213.07 . It is stored at room temperature .
Scientific Research Applications
Chromanone and its Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Chromanone and its derivatives act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .
- Results or Outcomes: Chromanone and its analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others . Several analogues of chromane are also available in the market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) .
Chromanone and its Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Chromanone and its derivatives act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .
- Results or Outcomes: Chromanone and its analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others . Several analogues of chromane are also available in the market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) .
Chromanone and its Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Chromanone and its derivatives act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .
- Results or Outcomes: Chromanone and its analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others . Several analogues of chromane are also available in the market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) .
Safety And Hazards
properties
IUPAC Name |
7-bromo-4H-chromen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUXLBZBRFDRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737485 |
Source
|
Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromochroman-3-one | |
CAS RN |
944904-11-4 |
Source
|
Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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